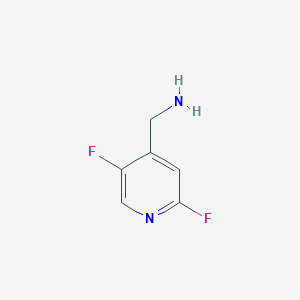

(2,5-Difluoropyridin-4-yl)methanamine

Description

(2,5-Difluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring and an amine group attached to the 4 position via a methylene bridge

Properties

IUPAC Name |

(2,5-difluoropyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCVRMXMQPLFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent to introduce fluorine atoms into the pyridine ring . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of (2,5-Difluoropyridin-4-yl)methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:

Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of the amine group.

Substitution: Reagents such as organometallic compounds or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones are the major products formed from the oxidation of the amine group.

Substitution: Various substituted pyridine derivatives can be formed depending on the reagents used.

Scientific Research Applications

(2,5-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(2,3-Difluoropyridin-4-yl)methanamine: Similar in structure but with fluorine atoms at different positions.

(3,5-Difluoropyridin-2-yl)methanamine: Another fluorinated pyridine derivative with different substitution patterns.

Uniqueness

(2,5-Difluoropyridin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The positioning of the fluorine atoms and the methanamine group influences its reactivity and interactions, making it a valuable compound for various applications.

Biological Activity

(2,5-Difluoropyridin-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 5 positions and an amine group attached to the carbon at the 4 position. This structure is pivotal for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies indicate that this compound has potential anticancer activity. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HL-60 | 8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, effectively reducing tumor growth.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound could effectively combat antibiotic-resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in leukemia cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.